7-Fluorochroman-4-one
Overview
Description
7-Fluorochroman-4-one is a fluorinated organic compound belonging to the chromanone family. It is characterized by its unique chemical structure, which includes a fluorine atom attached to the chromanone backbone. This modification significantly affects its chemical and physical properties, making it a compound of interest in various research fields.
Synthesis Analysis
The synthesis of fluorinated chromanone derivatives involves multi-step chemical processes, including the use of specific reagents and catalysts to introduce the fluorine atom into the chromanone structure. A study by Suzuki et al. (2007) highlights a novel synthesis approach for fluorine-containing pentasubstituted pyridine derivatives, which are closely related to 7-Fluorochroman-4-one, demonstrating the intricacies involved in incorporating fluorine atoms into complex organic molecules (Suzuki et al., 2007).
Molecular Structure Analysis
The molecular structure of 7-Fluorochroman-4-one and its derivatives has been extensively studied using various analytical techniques, including X-ray diffraction, NMR spectroscopy, and computational methods. These studies provide detailed insights into the compound's geometry, electronic structure, and the effects of fluorination on its chemical reactivity. For example, the work of Satheeshkumar et al. (2017) on closely related compounds uses DFT calculations and spectroscopic analysis to understand the molecular geometry and chemical reactivity (Satheeshkumar et al., 2017).
Chemical Reactions and Properties
Fluorinated compounds like 7-Fluorochroman-4-one exhibit unique reactivity due to the presence of the highly electronegative fluorine atom. This reactivity includes participation in various chemical reactions, such as substitution and cyclization, which are crucial for the synthesis of complex fluorinated molecules. The fluorine atom also influences the compound's acidity, basicity, and overall chemical stability.
Physical Properties Analysis
The introduction of a fluorine atom into the chromanone structure impacts the compound's physical properties, including melting point, boiling point, solubility, and crystalline structure. These properties are essential for understanding the compound's behavior in different environments and for its application in material science and organic synthesis.
Chemical Properties Analysis
7-Fluorochroman-4-one's chemical properties are significantly influenced by the fluorine atom, which affects its electron distribution, dipole moment, and reactivity towards nucleophiles and electrophiles. Studies on fluorinated compounds reveal that the presence of fluorine can enhance stability and reactivity, making these compounds suitable for various chemical transformations.
For further detailed insights into the synthesis, structural and chemical properties of 7-Fluorochroman-4-one and related compounds, the following references are recommended:
Scientific Research Applications
It is used as a reagent for selective C-F bond activation in organic synthesis, contributing significantly to the field of chemical reviews (Amii & Uneyama, 2009).
As a novel macromolecule, it selectively binds Hg 2+ and acts as an on-off fluorescence switch, useful in detecting mercury with a detection limit of 20 ppb (Wanichacheva et al., 2009).
In protease research, fluorogenic peptide substrates with 7-amino-4-carbamoylmethylcoumarin (ACC) are used to identify the specificity of proteases, aiding in the development of selective substrates and inhibitors (Harris et al., 2000).
Chemosensors based on 7-Fluorochroman-4-one demonstrate high selectivity and sensitivity for detecting Cu2+ and Al3+, with notable detection limits (Chemate & Sekar, 2015).
It's recognized as an effective two-photon absorption fluorophore with significant fluorescent properties (Yan et al., 2007).
Novel 6-fluorochroman derivatives, closely related to 7-Fluorochroman-4-one, show potential as 5-HT1A receptor antagonists, with some exhibiting selective activity against specific receptors (Yasunaga et al., 1998).
NBD-Cl, a derivative, serves as a fluorogenic and chromogenic reagent for determining pharmaceutical amines (Elbashir et al., 2011).
Latent fluorophores based on the trimethyl lock strategy, which include this compound, are used as substrates for enzymes, offering stability and reactivity (Lavis et al., 2006).
7-Substituted 4-diazomethylcoumarins, including those with 7-Fluorochroman-4-one, are potential fluorogenic reagents for carboxylic acids (Ito & Maruyama, 1983).
Its reactions with fluoride ion in 7-phosphanorbornadiene complexes yield fluorophosphido complexes, useful in synthesizing fluorobiphosphine complexes (Compain & Mathey, 2006).
Certain fluorophenyl and phenyl-substituted derivatives exhibit antiferromagnetic interactions, relevant in the study of magnetic properties (Constantinides et al., 2012).
Some derivatives have shown significant anticancer activity and potential as hTopoIIα inhibitors, crucial in cancer research (Bhatt et al., 2015).
Rat liver microsomes metabolize certain 7-fluorochroman derivatives, with implications in pharmacological studies (Chiu et al., 1984).
Ultramicroelectrodes introduce fluorogenic reagents like this into cells for selective manipulation, important in cellular research (Lundqvist et al., 1998).
Electrochromic cells containing 7-Fluorochroman-4-one change color under specific voltages, useful in material sciences (Kim et al., 2005).
DNA binding studies use derivatives like 7-AAMD for probing histone-chromatin interactions (Loborg & Rundquist, 1997).
In cytometry, fluorochromes such as 7AAD enable simultaneous cell cycle analysis with surface markers, enhancing cellular research methodologies (Rabinovitch et al., 1986).
Multi-probe assays using derivatives have significantly lowered detection limits for mercury, exemplifying advances in bioinspired signal amplification (Mubarok et al., 2016).
Safety And Hazards
Future Directions
properties
IUPAC Name |
7-fluoro-2,3-dihydrochromen-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FO2/c10-6-1-2-7-8(11)3-4-12-9(7)5-6/h1-2,5H,3-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRPULQFHSZKTNA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C1=O)C=CC(=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20562635 | |
Record name | 7-Fluoro-2,3-dihydro-4H-1-benzopyran-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20562635 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Fluorochroman-4-one | |
CAS RN |
113209-68-0 | |
Record name | 7-Fluoro-2,3-dihydro-4H-1-benzopyran-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20562635 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-fluoro-3,4-dihydro-2H-1-benzopyran-4-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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